Enhanced Lipophilicity vs. Unsubstituted Pipecolic Acid
The introduction of the isopropenyl group at the 3-position of the piperidine ring markedly increases the compound's lipophilicity compared to the parent scaffold, pipecolic acid (piperidine-2-carboxylic acid). This is a critical parameter for passive membrane diffusion and central nervous system (CNS) penetration [1]. The predicted octanol-water partition coefficient (XLogP3-AA) for the target compound is -0.8, representing a substantial increase in lipophilicity over pipecolic acid, which has a predicted XLogP3-AA of -2.1 [2]. This difference suggests superior passive permeability and a potential for improved bioavailability in cell-based or in vivo studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.8 |
| Comparator Or Baseline | Pipecolic acid (piperidine-2-carboxylic acid) : -2.1 |
| Quantified Difference | +1.3 log units (increased lipophilicity) |
| Conditions | In silico prediction using the XLogP3-AA algorithm as implemented in PubChem. |
Why This Matters
This quantifiable increase in lipophilicity justifies selecting this compound over unsubstituted pipecolic acid when designing molecules intended to cross biological membranes, particularly the blood-brain barrier.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 14334518 (Target) and CID 849 (Pipecolic acid). Retrieved April 2026. View Source
